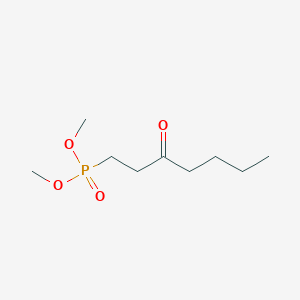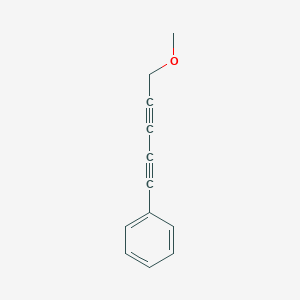![molecular formula C15H19N3O2 B14362994 3-[2-(Diethylamino)ethenyl]-6-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate CAS No. 92929-33-4](/img/structure/B14362994.png)
3-[2-(Diethylamino)ethenyl]-6-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(Diethylamino)ethenyl]-6-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate is a chemical compound that belongs to the class of quinoxaline derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Diethylamino)ethenyl]-6-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate typically involves the condensation of a suitable quinoxaline derivative with diethylamine and an appropriate aldehyde or ketone. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents and desired reaction pathway. Common solvents used in the synthesis include ethanol, methanol, and acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for achieving high yields and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(Diethylamino)ethenyl]-6-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives, depending on the specific reagents used.
Applications De Recherche Scientifique
3-[2-(Diethylamino)ethenyl]-6-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of materials with specific electronic, optical, or catalytic properties.
Mécanisme D'action
The mechanism of action of 3-[2-(Diethylamino)ethenyl]-6-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: The parent compound of 3-[2-(Diethylamino)ethenyl]-6-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate.
Quinoxaline N-oxides: Oxidized derivatives with different biological activities.
Dihydroquinoxalines: Reduced derivatives with distinct chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
92929-33-4 |
|---|---|
Formule moléculaire |
C15H19N3O2 |
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
N,N-diethyl-2-(7-methyl-1-oxido-4-oxoquinoxalin-4-ium-2-yl)ethenamine |
InChI |
InChI=1S/C15H19N3O2/c1-4-16(5-2)9-8-13-11-17(19)14-7-6-12(3)10-15(14)18(13)20/h6-11H,4-5H2,1-3H3 |
Clé InChI |
JHJLDYWUOPLEKP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C=CC1=C[N+](=O)C2=C(N1[O-])C=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


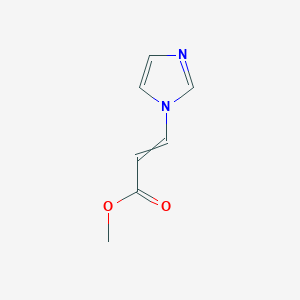
![6,6-Dimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14362921.png)
![N-[6-Amino-3-methyl-1-(2-methylprop-2-en-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N'-ethylurea](/img/structure/B14362934.png)
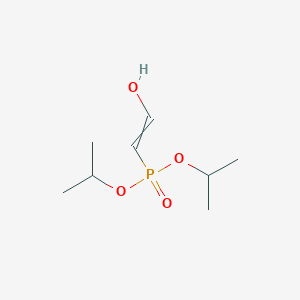
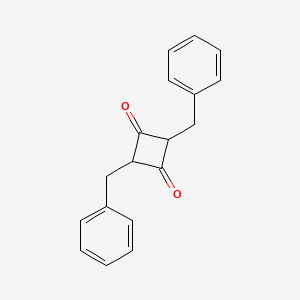




![1-Acetyl-3,6-diphenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14362961.png)
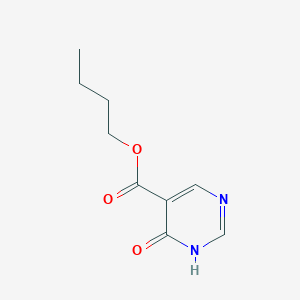
![Ethyl [cyano(phenyl)phosphanyl]acetate](/img/structure/B14362985.png)
